3-Amino-6-chloropyridazine

Übersicht

Beschreibung

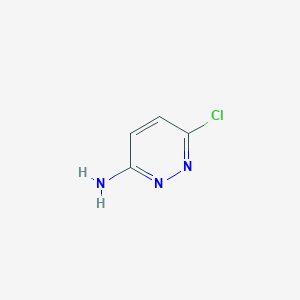

3-Amino-6-chloropyridazine (CAS 5469-69-2) is a heterocyclic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . It features a pyridazine ring substituted with an amino group at position 3 and a chlorine atom at position 4. The compound is synthesized via ammonolysis of 3,6-dichloropyridazine under controlled conditions (30–180°C), yielding high purity (>95%) .

Vorbereitungsmethoden

Direct Amination of 3,6-Dichloropyridazine

Reaction Mechanism and General Procedure

The primary synthesis route for 3-amino-6-chloropyridazine involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia. This single-step process, as detailed in a 2015 patent, employs 3,6-dichloropyridazine and aqueous ammonia in a molar ratio of 1:0.5–7.5, dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile . The reaction proceeds at temperatures ranging from 30°C to 180°C over 5–26 hours, followed by purification via evaporation, recrystallization, and silica gel chromatography .

Key advantages of this method include:

-

Mild reaction conditions : Eliminates the need for extreme temperatures or pressures.

-

Simplified workup : Avoids multi-step oxidation or hydrolysis required in earlier pyridazine derivative syntheses .

-

High purity : Final product purity exceeds 98% (by GC analysis) with a melting point of 207.3°C–209.5°C, consistent with literature values .

Critical Reaction Parameters

The yield and efficiency of this method depend on four variables: solvent selection , temperature , reaction time , and ammonia stoichiometry .

Solvent Systems

Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity by stabilizing the transition state. Experimental data from the patent highlights the impact of solvent choice:

| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DMF | 100 | 9 | 90.63 | 98.76 |

| 2 | Methylene chloride | 100 | 9 | 82.60 | 99.07 |

| 3 | Acetonitrile | 120 | 7 | 93.79 | — |

| 10 | Water | 105 | 5 | 90.48 | — |

DMF and acetonitrile consistently delivered superior yields (>90%) compared to methylene chloride (82.6%) . Water-based systems, while effective, required higher ammonia concentrations (1:7.5 molar ratio) to achieve comparable yields .

Temperature and Time

Elevated temperatures (100°C–150°C) accelerated reaction kinetics without compromising product stability. For instance, at 150°C, the reaction completed in 6 hours with an 89.25% yield . In contrast, lower temperatures (30°C–80°C) extended reaction times to 20+ hours, making them less industrially viable .

Ammonia Stoichiometry

A 1:3 molar ratio of 3,6-dichloropyridazine to ammonia optimized yield and minimized byproducts. Excess ammonia (1:7.5) in water-based systems marginally improved yields (90.48%) but increased purification complexity .

Comparative Analysis of Alternative Methods

Historical Approaches to Pyridazine Derivatives

Prior to the direct amination method, pyridazine derivatives were synthesized via multi-step pathways involving:

-

Phenol coupling : Reacting 3,6-dichloropyridazine with phenols, followed by hydrolysis .

-

Oxidative chlorination : Using phosphoryl chloride and hydrogen peroxide to introduce chlorine substituents .

-

Catalytic hydrogenation : Employing palladium catalysts under hydrogen gas to reduce intermediates .

These methods suffered from low yields (~50–70%), harsh reaction conditions (e.g., phosphoryl chloride at 160°C), and complex purification steps .

Reactivity of Chlorine Substituents

Studies on 3,6-dichloropyridazine 1-oxide revealed that the 3-chlorine atom is more reactive toward nucleophiles than the 6-position due to the electron-withdrawing effect of the N-oxide group . While this reactivity profile applies to oxide derivatives, it underscores the broader principle that steric and electronic factors govern substitution patterns in pyridazines .

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

The patent described a 200 mmol scale reaction using DMF and acetonitrile (550 mL total solvent) at 150°C for 6 hours, yielding 89.25% product . Key scale-up challenges included:

-

Solvent recovery : DMF and acetonitrile require distillation for reuse.

-

Exothermicity : Temperature control during ammonia addition to prevent runaway reactions.

Purification Protocols

Post-reaction purification involved:

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-6-chloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Cycloaddition Reactions: Catalysts such as copper and zinc are used in oxidative cycloaddition reactions.

Major Products:

Substitution Reactions: Products include substituted pyridazines.

Oxidation and Reduction Reactions: Products include oxides and amines.

Cycloaddition Reactions: Products include triazolo[1,5-b]pyridazines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Amino-6-chloropyridazine is an essential intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structure allows for the modification of biological activity through various substituents.

Case Studies

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 and HCT116. The compound's derivatives showed IC50 values in the low micromolar range, indicating strong potential as anti-cancer agents .

- Mechanism of Action : Studies indicate that some pyridazine derivatives inhibit key signaling pathways such as p44/42 and Akt, which are crucial in cancer cell proliferation and survival .

Agricultural Chemicals

In agriculture, this compound is primarily utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it valuable for improving agricultural productivity.

Applications

- Herbicides : The compound serves as a building block for developing selective herbicides that target specific weed species without harming crops .

- Fungicides : It is also incorporated into fungicidal formulations to control fungal diseases in various crops, contributing to better crop health and yield .

Material Science

This compound is explored for its potential applications in material science, particularly in developing new materials with unique electronic or optical properties.

Research Insights

- The compound's ability to form coordination complexes with metals opens avenues for creating advanced materials used in electronics and photonics .

Biochemical Research

The compound is extensively used in biochemical studies due to its role as a reagent in enzyme inhibition and receptor binding assays. This application aids researchers in understanding various biological processes.

Key Findings

- Studies have shown that this compound can effectively inhibit certain enzymes linked to metabolic pathways, providing insights into drug design for metabolic disorders .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its reactivity allows it to be used in various analytical techniques.

Applications

- It is utilized in chromatographic methods to separate compounds based on their chemical properties, enhancing the accuracy of analytical results .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agents, anti-inflammatory drugs | Potent biological activity against cancer cells |

| Agricultural Chemicals | Herbicides, fungicides | Improved crop protection and yield |

| Material Science | Development of electronic materials | Unique electronic and optical properties |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Reagent for detection methods | Enhanced accuracy in chemical analysis |

Wirkmechanismus

The mechanism of action of 3-Amino-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and chlorine atom on the pyridazine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity and biological activity of 3-amino-6-chloropyridazine are influenced by substitutions at positions 3 (amino group) and 6 (chlorine). Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: this compound has moderate aqueous solubility, whereas phenyl-substituted analogs show reduced solubility due to increased hydrophobicity .

- Stability : The chlorine substituent confers stability under synthetic conditions (e.g., microwave-assisted reactions), whereas iodinated analogs may degrade under prolonged heating .

Drug Discovery

- FGFR4 Inhibitors: this compound derivatives like K00135 inhibit fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma .

- Antimicrobial Agents : Piperazine-linked imidazo[1,2-b]pyridazines demonstrate activity against bacterial and fungal pathogens .

Environmental Chemistry

- Degradation Pathways: Under advanced oxidation processes (AOPs), this compound forms hydroxylated or nitrated byproducts, influencing its environmental persistence .

Biologische Aktivität

3-Amino-6-chloropyridazine is a pyridazine derivative that has garnered attention in various fields of organic synthesis and medicinal chemistry. This compound serves as an important intermediate in the synthesis of biologically active molecules and has demonstrated a range of biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with ammonia under controlled conditions. A notable method includes using solvents such as DMF or acetonitrile at temperatures ranging from 30 to 180 °C, yielding a product with high purity (over 98%) and significant stability . The reaction can be summarized as follows:

- Reactants : 3,6-dichloropyridazine and ammonia

- Conditions : Solvent (DMF, acetonitrile), temperature (30-180 °C), reaction time (5-26 hours)

- Yield : Approximately 90.63% with a purity of 98.76% .

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit antimicrobial activities. For instance, derivatives have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development. The structure-activity relationship (SAR) studies suggest that modifications at the amino or chloro positions can enhance antibacterial potency .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in treated cells, although further studies are needed to elucidate the precise pathways involved .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and neuronal cell death, suggesting their utility in treating conditions such as Alzheimer's disease .

Case Studies

-

Oxidative Cycloaddition Reactions :

A study focused on the oxidative cycloaddition of this compound using copper and zinc catalysts revealed that this compound can participate in complex reactions leading to novel products. The addition of iodine was crucial for successful product formation, indicating its role in enhancing reactivity under specific conditions . -

Imaging Agents for Alzheimer's Disease :

Research involving imidazo[1,2-b]pyridazines derived from this compound has highlighted their potential as imaging agents for amyloid plaques associated with Alzheimer's disease. These compounds demonstrated significant binding affinity in competitive assays, suggesting their potential utility in diagnostic applications .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and neuroprotective properties. Its role as a synthetic intermediate opens avenues for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 3-amino-6-chloropyridazine, and how are reaction conditions optimized?

- This compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine using sodium amide (NaNH₂) in anhydrous solvents like dimethylformamide (DMF) under reflux . Optimization involves controlling temperature (80–100°C) and reaction time (1–2 hours) to minimize hydrolysis byproducts. Yields (~70–90%) depend on stoichiometric ratios and solvent purity .

Q. How is this compound utilized in synthesizing heterocyclic compounds like imidazo[1,2-b]pyridazines?

- The compound serves as a key intermediate in cyclocondensation reactions. For example, refluxing with 1,3-dichloroacetone in 1,2-dimethoxyethane forms 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine, followed by nitration or substitution reactions (e.g., with sodium benzenesulfinate) to introduce functional groups . Selectivity is achieved via pH control and microwave-assisted heating to reduce side reactions .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

- High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for identifying byproducts and verifying purity . Melting point analysis (e.g., 213–214°C) and infrared (IR) spectroscopy (e.g., NH₂ stretches at ~3300 cm⁻¹) are routine for structural validation .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve the efficiency of this compound production compared to traditional methods?

- Microwave irradiation in ionic liquids (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate) reduces reaction time from hours to minutes, enhances yields (~90%), and allows solvent recycling. This green methodology minimizes energy consumption and byproduct formation .

Q. What strategies mitigate toxicity risks associated with this compound during degradation studies?

- In electrochemical degradation (e.g., electro-Fenton processes), toxicity profiling using Vibrio fischeri luminescence inhibition reveals increased toxicity from intermediates like this compound and p-benzoquinone. Detoxification is achieved by promoting further oxidation to aliphatic carboxylic acids (e.g., oxalic acid) via hydroxyl radical (•OH) exposure .

Q. How does the stability of this compound under acidic or basic conditions influence its application in multi-step syntheses?

- The compound is stable in 6N HCl under reflux (1.5 hours), with no hydrolysis observed, making it suitable for acid-mediated coupling reactions. However, prolonged basic conditions (e.g., NaOH) may dechlorinate the pyridazine ring, requiring pH-controlled environments for functionalization .

Q. What role does this compound play in the synthesis of PIM1 kinase inhibitors, and how are coupling reactions optimized?

- It acts as a precursor for 6-chloroimidazo[1,2-b]pyridazine, a scaffold for kinase inhibitors. Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (e.g., 100°C, 10 minutes) achieves selective C–C bond formation. Catalyst systems (Pd(PPh₃)₄) and ligand choice (e.g., XPhos) are critical for regioselectivity .

Q. How are electrochemical advanced oxidation processes (EAOPs) used to study the environmental persistence of this compound?

- Boron-doped diamond (BDD) anodes generate •OH radicals that mineralize this compound into Cl⁻, NH₄⁺, and CO₂. Kinetic studies using pseudo-first-order models (rate constant k = 1.58 × 10⁹ M⁻¹s⁻¹) and toxicity assays guide reactor design for wastewater treatment .

Q. Methodological Considerations

- Contradictions in Synthesis : disputes earlier claims about hydrolysis products, emphasizing the need for rigorous validation via mixed melting points and IR spectroscopy when replicating historical methods .

- Data Interpretation : Correlate HPLC/GC-MS chromatograms with toxicity profiles to identify hazardous intermediates during degradation .

Eigenschaften

IUPAC Name |

6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVKPOKPFWSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063928 | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-69-2 | |

| Record name | 3-Amino-6-chloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-chloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-chloropyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-3-CHLOROPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJS443SLZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.